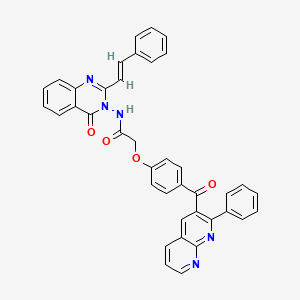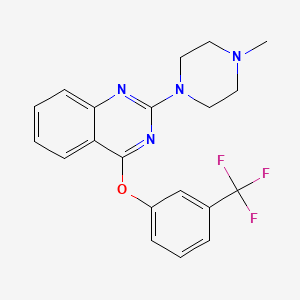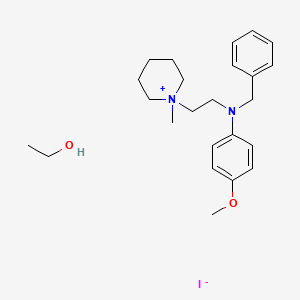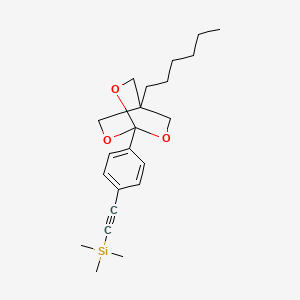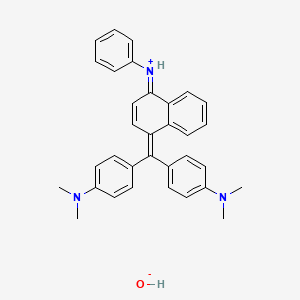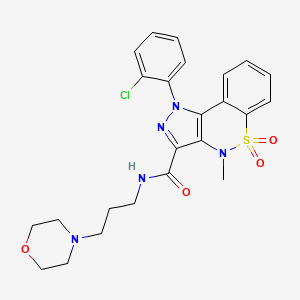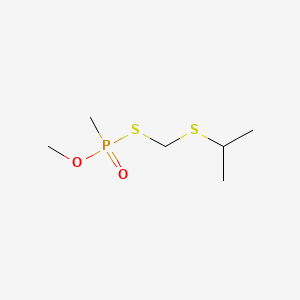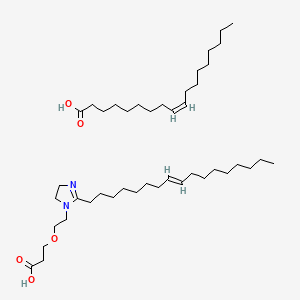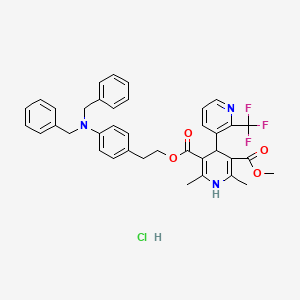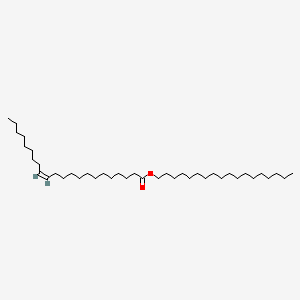
Stearyl erucate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearyl erucate is a chemical compound known for its use in various industrial and cosmetic applications. It is an ester formed from stearyl alcohol and erucic acid. The compound is recognized for its emollient properties, making it a valuable ingredient in skincare products. This compound is also used as a viscosity-controlling agent in formulations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stearyl erucate is typically synthesized through a transesterification reaction between stearyl alcohol and erucic acid. This reaction involves heating the reactants in the presence of a catalyst, such as sodium methoxide or potassium hydroxide, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale transesterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an alkaline catalyst. The mixture is then heated to a specific temperature, typically around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Stearyl erucate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides and peroxides.
Reduction: The compound can be reduced to form stearyl alcohol and erucic acid.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require acidic or basic catalysts to proceed efficiently.
Major Products Formed
Oxidation: Oxides and peroxides of this compound.
Reduction: Stearyl alcohol and erucic acid.
Substitution: Various esters and derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Stearyl erucate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a skin-conditioning agent and its effects on skin barrier function.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance dermal penetration.
Industry: Utilized in the formulation of cosmetics, lubricants, and other personal care products .
Mecanismo De Acción
The mechanism of action of stearyl erucate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to soften and smooth the skin by forming a protective layer on the surface. This layer reduces water loss and enhances skin hydration. The compound’s long-chain fatty acid structure allows it to integrate into the lipid matrix of the skin, improving its barrier function .
Comparación Con Compuestos Similares
Similar Compounds
- Stearyl stearate
- Cetyl palmitate
- Myristyl myristate
- Behenyl erucate
Uniqueness
Stearyl erucate is unique due to its combination of stearyl alcohol and erucic acid, which imparts specific emollient and viscosity-controlling properties. Compared to other similar compounds, this compound has a higher melting point and better stability, making it suitable for use in a wider range of formulations .
Propiedades
Número CAS |
86601-84-5 |
|---|---|
Fórmula molecular |
C40H78O2 |
Peso molecular |
591.0 g/mol |
Nombre IUPAC |
octadecyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H78O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3/b19-17- |
Clave InChI |
ZFCUBQOYWAZKNO-ZPHPHTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



